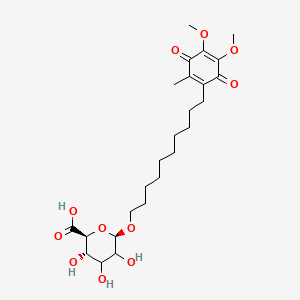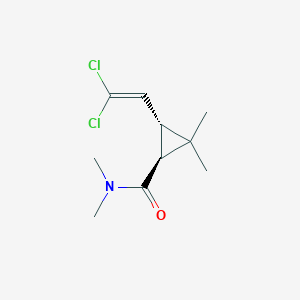
trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dichloroethenyl and dimethyl groups. It is often used in research and industrial applications due to its specific chemical properties.
准备方法
The synthesis of trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide involves several steps. One common method includes the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride with N,N-dimethylamine under controlled conditions. The reaction typically occurs in a hydrocarbon solvent at elevated temperatures, followed by purification steps to isolate the desired product .
化学反应分析
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the cyclopropane ring is replaced by another group.
科学研究应用
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
作用机制
The mechanism of action of trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets. For example, it can disrupt the sodium channel current in nerve cells, leading to delayed repolarization and paralysis of pests. This mechanism is similar to that of pyrethroid insecticides, which target the nervous system of insects .
相似化合物的比较
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is similar to other pyrethroid compounds, such as permethrin, cypermethrin, and cyfluthrin. These compounds share a common cyclopropane ring structure with various substituents that confer unique properties. Compared to its analogs, this compound is distinguished by its specific dichloroethenyl and dimethyl substitutions, which influence its reactivity and applications .
Conclusion
This compound is a versatile compound with significant applications in research and industry Its unique chemical structure and reactivity make it valuable for various scientific and industrial purposes
属性
分子式 |
C10H15Cl2NO |
|---|---|
分子量 |
236.13 g/mol |
IUPAC 名称 |
(1S,3R)-3-(2,2-dichloroethenyl)-N,N,2,2-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H15Cl2NO/c1-10(2)6(5-7(11)12)8(10)9(14)13(3)4/h5-6,8H,1-4H3/t6-,8+/m0/s1 |
InChI 键 |
MCICHIVHTHPKKW-POYBYMJQSA-N |
手性 SMILES |
CC1([C@H]([C@@H]1C(=O)N(C)C)C=C(Cl)Cl)C |
规范 SMILES |
CC1(C(C1C(=O)N(C)C)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)
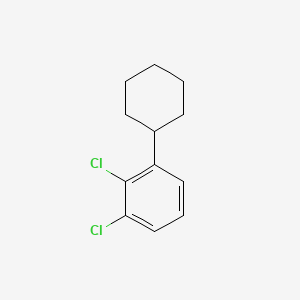
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
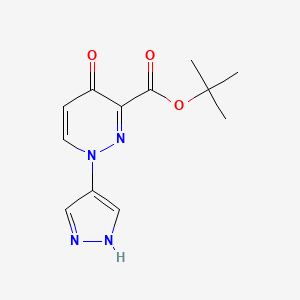

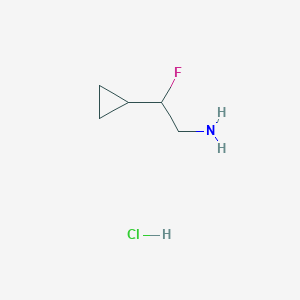
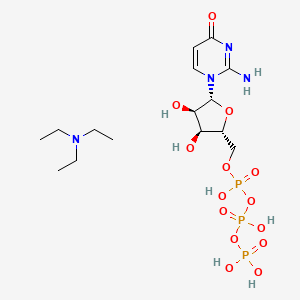
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
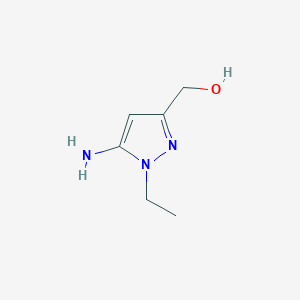
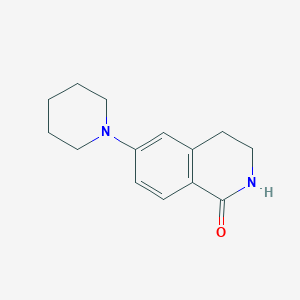
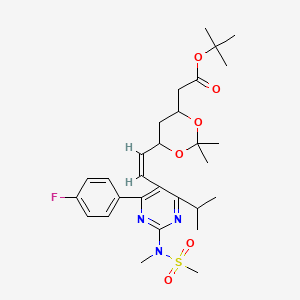
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
